Isoamyl acetate (also known as isopentyl acetate) is an organic compound and an ester. It is formed from isoamyl alcohol and acetic acid. [] Isoamyl acetate is a colorless liquid with a strong fruity aroma, similar to bananas and pears. [, ] It is naturally produced by various fruits, including bananas, and is a common component of flavor and fragrance in food, beverages, and other products. [, ]
Isoamyl acetate is used as a model compound in various scientific research fields including food science, microbiology, and chemical engineering due to its well-defined aroma profile and chemical properties. [, , ] Research focuses on its production through both chemical and biological methods, its role in flavor development, and its use in studying olfactory responses and adsorption kinetics. [, , , ]
Isoamyl acetate is classified as an ester formed from the reaction between acetic acid and isoamyl alcohol. It is a naturally occurring compound found in various fruits and is responsible for the characteristic scent of bananas. The compound has the molecular formula and a molecular weight of 130.19 g/mol. Isoamyl acetate falls under the category of low-molecular-weight organic compounds, specifically esters, which are derived from carboxylic acids and alcohols.
Isoamyl acetate can be synthesized through several methods, primarily involving the esterification reaction between acetic acid and isoamyl alcohol. Various catalysts can be employed to facilitate this process:
Isoamyl acetate has a distinct molecular structure characterized by its ester functional group. The structural formula can be represented as follows:
Key features include:
Isoamyl acetate participates in various chemical reactions typical of esters:
These reactions are significant for both synthetic applications and degradation pathways in various environments.
The mechanism for the synthesis of isoamyl acetate via acid-catalyzed esterification involves several steps:
This mechanism highlights the role of acids in facilitating ester formation through protonation steps that enhance nucleophilic attack.
Isoamyl acetate exhibits several notable physical and chemical properties:
Isoamyl acetate has diverse applications across various industries:
Isoamyl acetate (IUPAC name: 3-methylbutyl ethanoate) is an ester formed through the condensation reaction between isoamyl alcohol (3-methylbutan-1-ol) and acetic acid. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol. The compound features the characteristic ester functional group (-COO-) bonded to a branched-chain alkyl group (3-methylbutyl). This structural configuration confers both its volatility and distinctive olfactory properties [1] [6].
Table 1: Systematic and Common Nomenclature of Isoamyl Acetate
Nomenclature Type | Designation |
---|---|
Preferred IUPAC Name | 3-Methylbutyl ethanoate |
Systematic IUPAC Name | 3-Methylbutyl acetate |
Common Synonyms | Isopentyl acetate, Banana oil, Pear essence, Isoamyl ethanoate |
CAS Registry Number | 123-92-2 |
Chemical Formula | CH₃COO(CH₂)₂CH(CH₃)₂ / C₇H₁₄O₂ |
The term "banana oil" historically referred to solutions of isoamyl acetate in ethanol used for flavoring, though it colloquially describes the pure compound due to its potent aroma. Similarly, "pear essence" denotes its application in pear-flavored products. These trivial names persist in industrial contexts despite standardization efforts [1] [3] [7].
Physical Properties: Isoamyl acetate is a colorless, mobile liquid with a density of 0.876 g/cm³ at 15°C. It exhibits moderate volatility, boiling at 142°C (288°F) with a low melting point of -78.5°C. Its refractive index ranges between 1.400–1.404 at 20°C. The compound demonstrates limited water solubility (2.12 g/L at 20°C) but high miscibility with most organic solvents including ethanol, diethyl ether, ethyl acetate, and fixed oils. This hydrophobic nature arises from its non-polar alkyl chain and inability to form strong hydrogen bonds [1] [3] [6].
Table 2: Key Physical Properties of Isoamyl Acetate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 130.19 g/mol | |
Boiling Point | 142°C (288°F) | 101.3 kPa |
Melting Point | -78.5°C (-109.3°F) | |
Density | 0.876 g/cm³ | 15°C |
Refractive Index (n_D) | 1.400–1.404 | 20°C |
Vapor Pressure | 4 mmHg (0.533 kPa) | 20°C |
Flash Point | 25–33°C (77–91°F) | Closed cup |
Solubility in Water | 0.3% w/w (2.12 g/L) | 20°C |
Explosive Limits | 1.0% (lower) – 7.5% (upper) | 100°C |
Structural Characteristics: Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the acetate methyl group (singlet at ~2.05 ppm) and the methylene groups adjacent to oxygen (triplet at ~4.05 ppm). The isopropyl moiety shows a distinctive multiplet for the methine proton at ~1.50 ppm and doublets for the methyl groups at ~0.93 ppm. Infrared spectroscopy displays strong C=O stretching absorption at 1740–1750 cm⁻¹ and C-O stretches between 1100–1300 cm⁻¹, confirming ester functionality [1].
Isoamyl acetate’s history intertwines with the development of organic chemistry and industrial applications of esters. While its natural occurrence in fruits and fermentation products was recognized anecdotally for centuries, systematic study began in the 19th century as ester chemistry advanced. The compound gained prominence during World War I when its solvent properties became critical for the aircraft industry. As "aircraft dope," solutions containing isoamyl acetate and cellulose nitrate were applied to fabric-covered aircraft wings to tauten, waterproof, and protect the material. This application leveraged its dual functionality as a solvent for cellulose derivatives and plasticizer that enhanced fabric durability. The massive scale of production during this period marked its transition from laboratory curiosity to industrial commodity [1] [7].
The flavor and fragrance industry adopted isoamyl acetate in the early 20th century as demand for synthetic flavorings grew. By the 1920s, it was commercially produced for imparting banana notes to candies, beverages, and baked goods. Iconic products like "Juicy Fruit" chewing gum (introduced in 1893) and "circus peanuts" candy utilized isoamyl acetate as a primary flavor component. Its designation as FEMA GRAS 2055 (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association solidified its status in food applications. The compound’s efficacy as a flavorant stems from its extremely low odor threshold (detectable at ~2 parts per million), allowing minute quantities to impart intense fruity aromas [1] [7] [10].
Industrial production historically employed sulfuric acid-catalyzed esterification of isoamyl alcohol with acetic acid. Continuous process improvements throughout the mid-20th century optimized yields and reduced production costs, making it economically competitive with natural extracts. The emergence of acidic ion-exchange resins as catalysts in the 1970s offered advantages including reduced equipment corrosion, easier product separation, and minimization of side reactions. Modern production may utilize enzymatic catalysis (lipases) for high-purity fragrance-grade material, though conventional chemical synthesis remains dominant for industrial-scale production [5] [7].
Isoamyl acetate occupies a central position in chemical education and research due to its exemplary behavior in fundamental reactions. Its synthesis via Fischer esterification provides a didactic model for nucleophilic acyl substitution mechanisms and reaction equilibria. The reaction proceeds under acid catalysis (typically concentrated sulfuric acid or p-toluenesulfonic acid) where the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity. Isoamyl alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Loss of water yields protonated isoamyl acetate, which upon deprotonation gives the final ester [1] [7].
Fischer Esterification Reaction:
CH₃COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃COOCH₂CH₂CH(CH₃)₂ + H₂OAcetic acid + Isoamyl alcohol ⇌ Isoamyl acetate + Water
This reaction demonstrates reversible equilibrium governed by Le Châtelier's principle. Laboratory experiments typically achieve 60-70% yields by removing water or using excess reactants. The reaction's temperature dependence (optimal range 90-110°C) and catalysis requirements make it ideal for studying reaction kinetics. Students can readily monitor progress through water evolution or acid titration, providing hands-on experience with chemical equilibrium concepts [5] [7].
In advanced research, isoamyl acetate serves as a model for azeotrope studies and distillation process design. It forms a minimum-boiling azeotrope with water (boiling point ~93.5°C) at approximately 73% ester composition, complicating purification. Research has quantified vapor-liquid equilibrium (VLE) data at pressures from 50–350 kPa, enabling simulation of separation strategies like pressure-swing distillation (PSD). Studies demonstrate PSD’s superiority over extractive distillation for this system, with total annual costs reduced by ~20% due to lower energy requirements. Such investigations provide frameworks for separating complex ester mixtures in industrial processes [5].
Analytical Applications: Beyond synthesis, isoamyl acetate functions as a test compound for respirator fit-testing due to its intense odor at safe concentrations (<100 ppm OSHA PEL), low toxicity, and easy detectability. This application leverages its sensory properties for safety equipment validation [1] [3]. In chromatography, it serves as a volatile standard for retention time calibration, while in spectroscopy, its well-defined IR and NMR spectra aid in teaching spectral interpretation.
Table 3: Isoamyl Acetate Applications as Model System
Domain | Application Context | Significance |
---|---|---|
Chemical Education | Fischer esterification laboratory experiment | Demonstrates nucleophilic substitution, equilibrium |
Process Engineering | Pressure-swing distillation optimization | Model for azeotrope separation (min. boiling point) |
Analytical Chemistry | Respirator fit-testing compound (OSHA Standard) | Safe odorant for equipment validation |
Flavor Chemistry | Reference compound for fruit flavor profiles | Benchmark for banana/pear sensory characteristics |
Biological Significance: As a natural metabolite, isoamyl acetate features in biochemical studies. In Saccharomyces cerevisiae (brewer's yeast), it forms through enzymatic catalysis by alcohol acetyltransferases (AATase) during fermentation. Its concentration varies with yeast strain and fermentation temperature, explaining the distinctive banana notes in German weissbeers fermented at 21–24°C. This biosynthesis pathway provides insight into ester formation mechanisms relevant to flavor development in fermented beverages [7] [9].
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